ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core
Mechanism of Action
Target of Action
Related compounds with pyrazolo[1,5-a]pyrazin-4-yl structures have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This inhibition could potentially result in the induction of apoptosis within certain cell lines .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may impact thecell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic properties .
Result of Action
Related compounds have shown cytotoxic activities against certain cell lines, including mcf-7, hct-116, and hepg-2 . This suggests that Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate may also exhibit cytotoxic effects, potentially through the induction of apoptosis .
Preparation Methods
The synthesis of ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 2-chloropyrazine under specific conditions to yield the pyrazolo[1,5-a]pyrazine core.
Chemical Reactions Analysis
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Materials Science: Its unique structural properties make it a candidate for developing new fluorescent materials.
Biological Studies: The compound’s interactions with various enzymes and proteins are of interest for understanding cellular processes.
Comparison with Similar Compounds
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can be compared with other pyrazolo[1,5-a]pyrazine derivatives:
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]acetate: Lacks the sulfanyl group, which may affect its biological activity and chemical reactivity.
2-{[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetic acid: The carboxylic acid derivative, which may have different solubility and reactivity properties
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-23-17(22)11-24-18-16-10-15(20-21(16)8-7-19-18)14-6-5-12(2)9-13(14)3/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUVONTTGTRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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